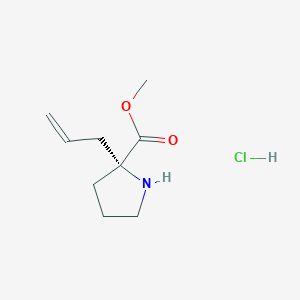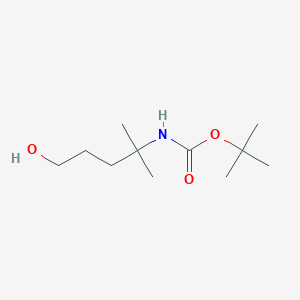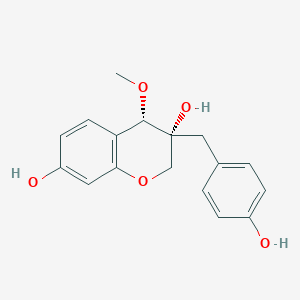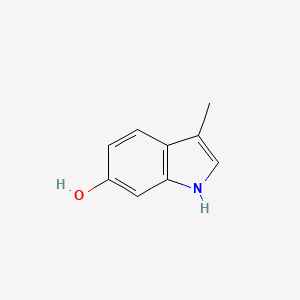![molecular formula C13H21NO3 B3082426 4-[(Butylamino)methyl]-2,6-dimethoxyphenol CAS No. 112520-77-1](/img/structure/B3082426.png)
4-[(Butylamino)methyl]-2,6-dimethoxyphenol
Overview
Description
“4-[(Butylamino)methyl]-2,6-dimethoxyphenol” is a chemical compound with the molecular formula C13H21NO3 . It has an average mass of 239.311 Da and a monoisotopic mass of 239.152145 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C13H21NO3 . Further analysis such as NMR or X-ray crystallography would be needed to determine its exact 3D structure.Scientific Research Applications
Enzymatic Modification for Antioxidants : 2,6-Dimethoxyphenol, a related compound, has been studied for its potential as an antioxidant. Laccase-mediated oxidation of this compound in aqueous-organic media produces dimers with higher antioxidant capacity, which could find application as bioactive compounds (Adelakun et al., 2012).
Copolymerization and Material Properties : Copolymerization of 2,6-dimethoxyphenol with 2,6-dimethylphenol, using Ag2O-triethylamine complex as a catalyst, has been explored. This process produces random copolymers with significant thermal properties, impacting the field of material science (Jauhiainen, 1982).
Selective Chemical Reactions : The selective cleavage and acylation of 2,6-dimethoxyphenol, another related compound, have been researched for creating ortho-acylated catechols. These catechols have applications in supramolecular chemistry and as precursors for various products (Adogla et al., 2012).
Biodiesel Oxidation Stability : The role of 4-allyl-2,6-dimethoxyphenol in improving the oxidation stability of biodiesel fuels and blends has been investigated. This compound, when used as an additive, enhances biodiesel's compliance with European EN14214 standard (Botella et al., 2014).
Synthesis and Biological Evaluation : The synthesis of asymmetrical azines of 3,5-dimethoxy-4‑hydroxy benzaldehyde, including 4-((E)-((E)- ((4-chlorophenyl)(phenyl)methylene)hydrazono)methyl)-2,6-dimethoxyphenol, has been conducted for antiproliferative activities against cancer cell lines, demonstrating potential in medical research (Ganga & Sankaran, 2020).
Antifouling Properties in Marine Applications : Studies on the antifouling booster biocides and their degradation products in marine environments have included compounds like butylamino derivatives. These studies are crucial for understanding the environmental impact of these substances (Gatidou et al., 2004).
Synthesis of Antioxidants : The synthesis of 4,4′-[Butylazanediylbis(methylene)]-bis(2,6-dialkylphenols), including the use of butylamino derivatives, has been researched for their potential as antioxidants (Buravlev, Chukicheva, & Kutchin, 2016).
Molecular Structure Analysis in Solid-State Chemistry : The molecular and solid-state structures of compounds like methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate have been determined, contributing to the field of molecular structure and solid-state chemistry (Tomaščiková et al., 2008).
properties
IUPAC Name |
4-(butylaminomethyl)-2,6-dimethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-5-6-14-9-10-7-11(16-2)13(15)12(8-10)17-3/h7-8,14-15H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTCMVJBWUPTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C(=C1)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265526 | |
| Record name | 4-[(Butylamino)methyl]-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112520-77-1 | |
| Record name | 4-[(Butylamino)methyl]-2,6-dimethoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112520-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Butylamino)methyl]-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B3082352.png)
![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)










